molecular formula C13H19NOSi B3375167 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1073135-75-7

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No. B3375167
CAS RN: 1073135-75-7
M. Wt: 233.38 g/mol
InChI Key: DHEFGKJWEPVLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is commonly used in the synthesis of various organic molecules and has been shown to exhibit several biochemical and physiological effects. In

Scientific Research Applications

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile has been extensively used in scientific research due to its ability to act as a versatile building block in the synthesis of various organic molecules. This compound has been used in the synthesis of several natural products, pharmaceuticals, and agrochemicals. Additionally, this compound has been utilized in the development of new synthetic methodologies, including the use of transition metal catalysis.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with a variety of electrophiles, including aldehydes, ketones, and imines. The trimethylsilyl group on the nitrile moiety of the compound is believed to enhance the reactivity of the nitrile carbon atom, making it a more effective nucleophile.
Biochemical and Physiological Effects:
Research has shown that this compound exhibits several biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Additionally, this compound has been shown to exhibit antitumor activity and has been used in the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile in lab experiments is its versatility. This compound can be used in the synthesis of various organic molecules and can be utilized in the development of new synthetic methodologies. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of using this compound is that it is not readily available commercially and must be synthesized in the lab.

Future Directions

There are several future directions for the research and development of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile. One potential direction is the synthesis of new analogs of this compound with improved reactivity and selectivity. Additionally, this compound could be utilized in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Furthermore, the use of this compound in the development of new synthetic methodologies could lead to the discovery of new chemical reactions and the synthesis of novel organic molecules.

properties

IUPAC Name

2-(4-ethylphenyl)-2-trimethylsilyloxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOSi/c1-5-11-6-8-12(9-7-11)13(10-14)15-16(2,3)4/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFGKJWEPVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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